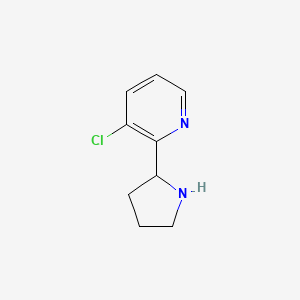
2-((3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(naphthalen-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(naphthalen-1-yl)acetamide is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a chlorophenyl group, a triazole ring, and a naphthylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(naphthalen-1-yl)acetamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the introduction of the chlorophenyl group through electrophilic substitution reactions. The final step involves the coupling of the triazole derivative with naphthylacetamide under suitable conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the process, making it more cost-effective and scalable.
化学反応の分析
Types of Reactions
2-((3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(naphthalen-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the chlorophenyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives, dechlorinated products.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
2-((3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(naphthalen-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in disease pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 2-((3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring is known to form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the chlorophenyl group can enhance binding affinity through hydrophobic interactions, while the naphthylacetamide moiety can contribute to overall molecular stability and specificity.
類似化合物との比較
Similar Compounds
- 2-((3-(4-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(naphthalen-1-yl)acetamide
- 2-((3-(4-Methylphenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(naphthalen-1-yl)acetamide
- 2-((3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(naphthalen-1-yl)acetamide
Uniqueness
What sets 2-((3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(naphthalen-1-yl)acetamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the chlorophenyl group, in particular, enhances its potential as an enzyme inhibitor and its overall stability in biological systems.
特性
分子式 |
C20H15ClN4OS |
|---|---|
分子量 |
394.9 g/mol |
IUPAC名 |
2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C20H15ClN4OS/c21-15-10-8-14(9-11-15)19-23-20(25-24-19)27-12-18(26)22-17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H,22,26)(H,23,24,25) |
InChIキー |
OHLBITVALFLJBO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NNC(=N3)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


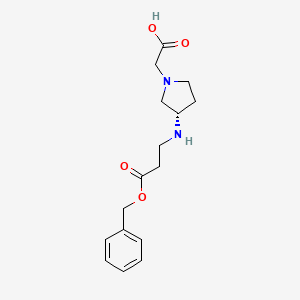
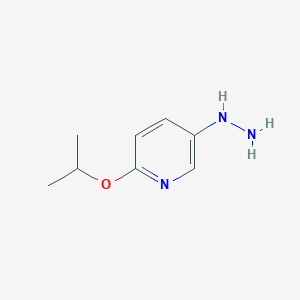
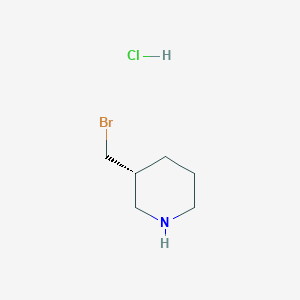
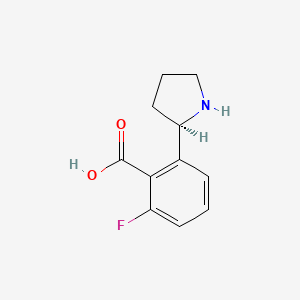
![Benzyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1-carboxylate](/img/structure/B15227717.png)
![[4-(Cyclopentoxy)-3-methoxy-phenyl]methanamine](/img/structure/B15227720.png)

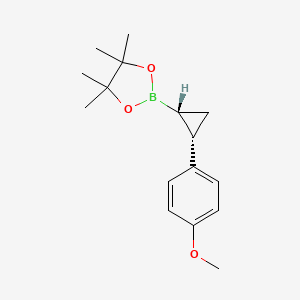
![2-(Piperidin-1-yl)-N-(4-(trifluoromethyl)phenyl)-7-(3-(trifluoromethyl)pyridin-2-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine sulfate](/img/structure/B15227743.png)
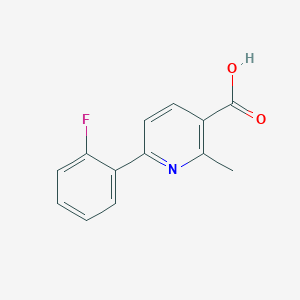

![7-Methyl-5-phenyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B15227751.png)
![Methyl 6-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylate](/img/structure/B15227754.png)
